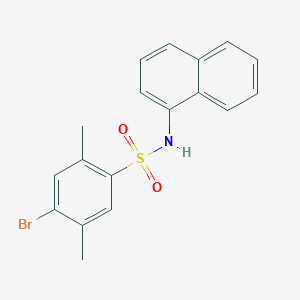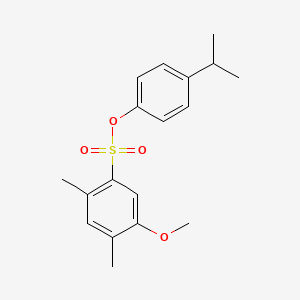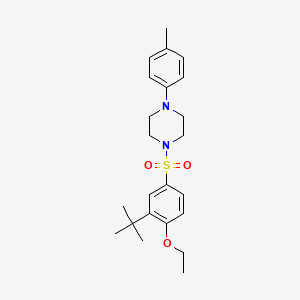
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is classified as a COX-2 inhibitor, which means it selectively inhibits the production of prostaglandins that are responsible for inflammation, pain, and fever.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, Diclofenac has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological profile and availability. It is also relatively inexpensive compared to other drugs used for similar purposes. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1, which can lead to gastrointestinal side effects. In addition, Diclofenac has been shown to have a number of potential toxic effects, including hepatotoxicity and nephrotoxicity.
Zukünftige Richtungen
There are a number of future directions for research on Diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than Diclofenac. Another area of interest is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine. Finally, there is a need for further research into the potential toxic effects of Diclofenac and the development of strategies to mitigate these effects.
Conclusion:
Diclofenac is a widely used drug with well-established pharmacological properties. It is a COX-2 inhibitor that is used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1 and its potential toxic effects. Further research is needed to develop more selective COX-2 inhibitors and to investigate the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine.
Synthesemethoden
The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of ethyl magnesium bromide to the resulting intermediate. The reaction is then quenched with water and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and migraine.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)




![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)

